molecular formula C6H14ClNO2S B2937048 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride CAS No. 1986297-99-7

4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride

Cat. No.: B2937048
CAS No.: 1986297-99-7
M. Wt: 199.69
InChI Key: DOUDXCUDRCRZIG-UHFFFAOYSA-N
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Description

4-Amino-4-methyl-1λ⁶-thiane-1,1-dione hydrochloride (CAS: 1268991-10-1) is a sulfone derivative with a six-membered thiane ring system. Its molecular formula is C₆H₁₄ClNO₂S, and it has a molecular weight of 199.690 g/mol . The compound features a methylamino (-NHCH₃) substituent at the 4-position of the thiane ring, which is fully oxidized to a sulfone (1,1-dione) group. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly in the development of sulfonamide-based therapeutics .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,1-dioxothian-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-6(7)2-4-10(8,9)5-3-6;/h2-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUDXCUDRCRZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1986297-99-7
Record name 4-amino-4-methyl-1lambda6-thiane-1,1-dione hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride typically involves the reaction of 4-amino-4-methylthiane with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality. Industrial production methods may also include purification steps such as crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different thioether derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiane derivatives.

Scientific Research Applications

4-Amino-4-methyl-1lambda(6)-thiane-1,1-dione hydrochloride is a chemical compound with potential in biological research and medicinal applications. The synthesis of 4-amino-4-methyl-1lambda-thiane-1,1-dione, a related compound, involves reacting 4-methylthiopyran with an oxidizing agent to form the sulfone group, followed by introducing the amino group through a substitution reaction. In industrial settings, large-scale oxidation and substitution reactions, potentially using continuous flow reactors and automated systems, can enhance production efficiency.

Chemical Reactions

4-amino-4-methyl-1lambda-thiane-1,1-dione can undergo several types of chemical reactions:

  • Oxidation: Further oxidation can produce sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
  • Substitution: The amino group can participate in nucleophilic substitution reactions.
  • Condensation: Condensation reactions with aldehydes or ketones can form imines or enamines.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid, reducing agents like sodium borohydride and lithium aluminum hydride, substitution reagents like alkyl halides and acyl chlorides, and condensation reagents like aldehydes and ketones.

Scientific Research Applications

4-amino-4-methyl-1lambda-thiane-1,1-dione has a range of applications in scientific research:

  • Chemistry: It serves as a building block in synthesizing more complex molecules.
  • Biology: It is studied for its potential biological activity and interactions with biomolecules.
  • Medicine: It is investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry: It is utilized in developing new materials and chemical processes.

The mechanism of action involves the amino group forming hydrogen bonds with biological molecules, while the sulfone group participates in redox reactions, modulating the activity of enzymes and receptors, leading to various biological effects.

Synthesis of 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide

Mechanism of Action

The mechanism of action of 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

4-(Aminomethyl)-1λ⁶-thiane-1,1-dione Hydrochloride

  • CAS : 1107645-98-6
  • Molecular Formula : C₆H₁₃ClN₂O₂S
  • Key Differences: Substituent: Aminomethyl (-CH₂NH₂) at the 4-position instead of methylamino (-NHCH₃). Impact: The primary amine group in the aminomethyl derivative increases nucleophilicity, enhancing reactivity in coupling reactions (e.g., peptide synthesis) compared to the secondary amine in the methylamino analog .

4-(Hydrazinylmethyl)-1λ⁶-thiane-1,1-dione Hydrochloride

  • CAS: Not explicitly listed (see ).
  • Molecular Formula : Likely C₅H₁₂ClN₃O₂S (inferred from ).
  • Key Differences: Substituent: Hydrazinylmethyl (-CH₂NHNH₂) group. Impact: The hydrazine moiety introduces strong reducing properties and versatility in forming heterocyclic compounds (e.g., triazoles), distinguishing it from the methylamino variant in redox-sensitive applications .

(4-Fluoro-1,1-dioxo-1λ⁶-thian-4-yl)methanesulfonyl Chloride

  • CAS : 1803603-53-3
  • Molecular Formula : C₆H₁₀ClFO₄S₂
  • Key Differences :
    • Substituent: Fluoro (-F) and methanesulfonyl chloride (-SO₂Cl) groups.
    • Impact : The electron-withdrawing fluorine and sulfonyl chloride groups enhance electrophilicity, making this compound a reactive intermediate for introducing sulfonate esters or amides, unlike the amine-focused derivatives above .

Ring System and Stereochemical Comparisons

rac-(3R,4S)-3-Amino-4-chloro-1λ⁶-thiolane-1,1-dione Hydrochloride

  • CAS : 114145-47-0
  • Molecular Formula: C₄H₉Cl₂NO₂S
  • Key Differences: Ring Size: Five-membered thiolane ring (vs. six-membered thiane). Substituents: Chlorine at C4 and amino group at C3 in a trans configuration. The chlorine atom adds steric bulk and influences solubility .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Notes
4-Amino-4-methyl-1λ⁶-thiane-1,1-dione HCl 1268991-10-1 C₆H₁₄ClNO₂S 199.69 -NHCH₃ Pharmaceutical intermediate
4-(Aminomethyl)-1λ⁶-thiane-1,1-dione HCl 1107645-98-6 C₆H₁₃ClN₂O₂S ~208.7 (estimated) -CH₂NH₂ Peptide coupling
4-(Hydrazinylmethyl)-1λ⁶-thiane-1,1-dione HCl Not available C₅H₁₂ClN₃O₂S ~197.7 (estimated) -CH₂NHNH₂ Heterocycle synthesis
(4-Fluoro-...methanesulfonyl Chloride 1803603-53-3 C₆H₁₀ClFO₄S₂ 260.78 -F, -SO₂Cl Electrophilic sulfonation
rac-(3R,4S)-3-Amino-4-chloro-thiolane-1,1-dione HCl 114145-47-0 C₄H₉Cl₂NO₂S 206.08 -Cl (C4), -NH₂ (C3, trans) Stereospecific drug design

Biological Activity

4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride is a chemical compound with significant potential in biological research and medicinal applications. Its unique structural characteristics and reactivity make it a focal point for studies aimed at understanding its biological activity and therapeutic potential.

  • Molecular Formula : C₅H₈ClN₁O₂S
  • Molecular Weight : 183.64 g/mol
  • CAS Number : 1986297-99-7

This compound is known for its stability and versatility in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to significant physiological responses. The compound's mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can bind to receptor sites, altering cellular signaling processes.

Research Findings

Recent studies have highlighted several areas where this compound exhibits notable biological effects:

  • Antimicrobial Activity : Research indicates that this compound demonstrates antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
  • Cytotoxic Effects : Preliminary studies suggest that it may exhibit cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound has promising applications in treating infections caused by resistant bacterial strains.

Antioxidant Activity Assessment

In another study assessing the antioxidant capacity of the compound using DPPH radical scavenging assays, the results indicated:

Concentration (µg/mL)% Inhibition
1025%
5055%
10085%

The significant inhibition at higher concentrations supports its potential use in formulations aimed at reducing oxidative damage.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds was conducted:

Compound NameBiological ActivityUnique Features
4-Amino-4-methylthianeModerate antimicrobial activityLess stable under oxidative conditions
4-Amino-4-(2-chlorophenyl)methylthianeStronger cytotoxic effectsHigher selectivity towards cancer cells
4-Amino-4-methylpiperidinyl-thiazolLimited enzyme inhibitionMore versatile in synthetic applications

This table illustrates that while other compounds may exhibit similar activities, the stability and reactivity of 4-Amino-4-methyl-1Lambda(6)-thiane make it particularly valuable for further research.

Q & A

Q. How can researchers optimize the synthesis of 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride using Design of Experiments (DoE) methodologies?

  • Methodological Answer : Utilize factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry) and identify critical factors influencing yield and purity. Statistical tools like ANOVA can isolate significant variables, while response surface methodology (RSM) refines optimal conditions. For example, central composite designs (CCD) are effective for non-linear relationships. Ensure validation through replicate experiments and comparison with computational predictions (e.g., density functional theory for transition states) .

Q. Which analytical techniques are recommended for validating the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal methods:
  • Spectrophotometry (UV-Vis or fluorescence) for quantitative analysis of amino groups, leveraging oxidative coupling reactions with chromogenic agents (e.g., 4-aminoantipyrine derivatives) .
  • HPLC-MS for separation and mass confirmation, especially when verifying absence of byproducts like thiophene derivatives or chlorinated impurities .
  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and proton environments, with deuterated solvents (e.g., DMSO-d₆) to avoid signal overlap .

Q. How can researchers investigate the compound’s reactivity in thiane ring systems under varying pH conditions?

  • Methodological Answer : Conduct kinetic studies using stopped-flow techniques to monitor ring-opening/closing reactions. Pair with pH-dependent DFT calculations to model protonation states and transition energies. For example, track sulfone group stability via IR spectroscopy (S=O stretching bands at ~1150–1300 cm⁻¹) under acidic (HCl) vs. alkaline (NaOH) conditions .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways involving this compound in complex systems?

  • Methodological Answer : Apply quantum chemical reaction path searches (e.g., GRRM or AFIR methods) to map potential energy surfaces. Use software like Gaussian or ORCA to calculate activation barriers for sulfone-mediated cycloadditions or nucleophilic substitutions. Integrate machine learning (e.g., ICReDD’s workflow) to prioritize experimental conditions based on computed transition states and thermodynamic favorability .

Q. How to resolve contradictions between experimental spectroscopic data and theoretical computational models for this compound?

  • Methodological Answer : Cross-validate using hybrid methods:
  • Experimental : Acquire high-resolution mass spectrometry (HRMS) to confirm molecular ions and isotopic patterns.
  • Computational : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) in DFT simulations to better align NMR chemical shift predictions with observed data.
  • Statistical : Apply Bland-Altman plots to quantify systematic biases between experimental and theoretical results .

Q. What protocols ensure compliance with pharmacopeial standards (e.g., USP, EP) during analytical method development?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for validation parameters:
  • Specificity : Demonstrate resolution from structurally similar impurities (e.g., 4-chloro-3-methylbenzene-1,2-diamine derivatives) via chromatographic peak purity analysis.
  • Linearity : Test ≥5 concentrations with R² ≥0.995 for UV-Vis calibration curves.
  • Robustness : Vary HPLC column temperatures (±2°C) and flow rates (±0.1 mL/min) to assess method resilience. Reference certified standards (e.g., ChemWhat’s deuterated analogs) for traceability .

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